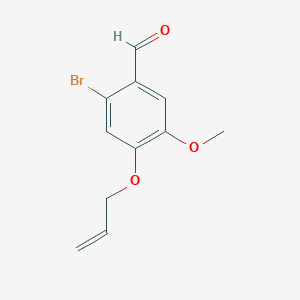

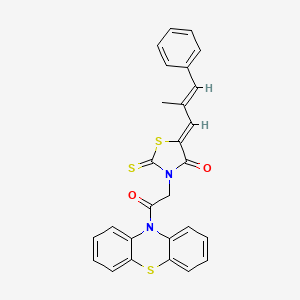

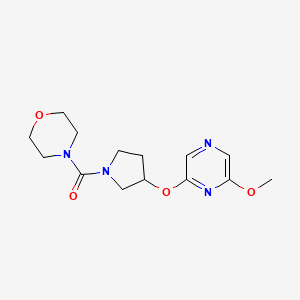

![molecular formula C6H13ClFNO2S B2479945 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride CAS No. 2044901-58-6](/img/structure/B2479945.png)

3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been synthesized using methylation and nucleophilic substitution techniques. The process demonstrates mild conditions, high purity, and suitability for industrialization (Zhang Zhi-bao, 2011).

- Chemical Reactions and Safety Studies: Research on 3-(Bromoethynyl)azetidine highlights the detailed safety study of its hydrochloride salt to determine potential explosive properties and transport classification (Philipp Kohler et al., 2018).

Pharmaceutical and Biomedical Research

- Antiviral Activity: Studies have shown that azetidine derivatives, like 2-(1-adamantyl)-2-methyl-azetidines, exhibit notable antiviral activity against influenza A (Grigoris Zoidis et al., 2003).

- Antibacterial Applications: Azetidine derivatives have been synthesized for potential antibacterial activity against various strains like methicillin-resistant Staphylococcus aureus (MRSA), indicating their utility in antibiotic drug development (Yoshifumi Ikee et al., 2007).

Synthetic Chemistry and Material Science

- Ring Expansion Techniques: Research on ring expansion of 2-(α-hydroxyalkyl)azetidines provides insights into synthesizing functionalized pyrrolidines, demonstrating the versatility of azetidine compounds in organic synthesis (François Durrat et al., 2008).

- Synthesis of Fluorine-Containing Compounds: The Julia–Kocienski reaction has been used for preparing fluoroalkylidene-oxetanes and -azetidines from 3-azetidinone, illustrating the role of azetidine derivatives in synthesizing fluorinated compounds (R. Laporte et al., 2015).

Enzyme Inhibition and Medicinal Chemistry

- Enzyme Inhibition: Azetidine-based inhibitors have been studied for their role in inhibiting dipeptidyl peptidase IV (DPP IV), relevant in developing treatments for diseases like diabetes (D. Ferraris et al., 2007).

Neuroprotective Effects

- Neuroprotection in Hypoxia: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has shown protective effects against hypoxia-induced toxicity in microglial cells, suggesting potential neuroprotective applications (Jiae Kim et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .

properties

IUPAC Name |

3-(2-fluoroethylsulfonylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADIMSCIXZAORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)CCF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

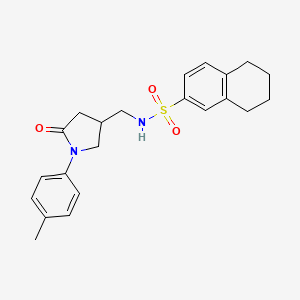

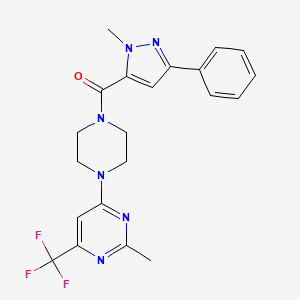

![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)

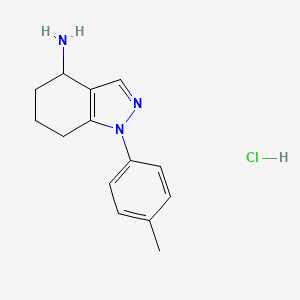

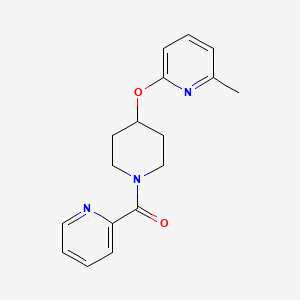

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)

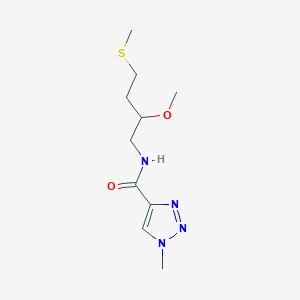

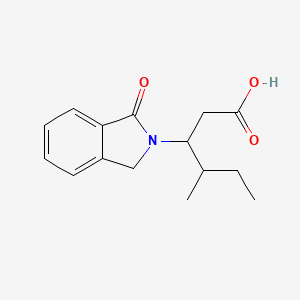

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)

![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)